2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
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Overview
Description
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a complex organic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of 5-methoxy-1H-benzimidazole-2-thiol, which is then reacted with 2-nitrophenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1H-benzimidazole-2-thiol
- Omeprazole
- Esomeprazole Sodium
- Esomeprazole Magnesium Trihydrate
Uniqueness
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
356776-33-5 |
---|---|
Molecular Formula |
C16H14N4O4S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H14N4O4S/c1-24-10-6-7-11-13(8-10)19-16(18-11)25-9-15(21)17-12-4-2-3-5-14(12)20(22)23/h2-8H,9H2,1H3,(H,17,21)(H,18,19) |
InChI Key |
POVQYJKTTZFJMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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